2,5-Difluorobenzenesulfonyl chloride

Catalog No.
S715142
CAS No.
26120-86-5
M.F
C6H3ClF2O2S
M. Wt
212.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzenesulfonyl chloride

CAS Number

26120-86-5

Product Name

2,5-Difluorobenzenesulfonyl chloride

IUPAC Name

2,5-difluorobenzenesulfonyl chloride

Molecular Formula

C6H3ClF2O2S

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H

InChI Key

CELLJWUVMKEJDY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)F

Synthesis of Sulfonamides:

2,5-Difluorobenzenesulfonyl chloride serves as a valuable building block for the synthesis of sulfonamides, a class of organic compounds with diverse applications in medicinal chemistry and materials science. It reacts with amines under suitable conditions to form the corresponding sulfonamide derivatives. These derivatives can exhibit various biological activities, making them potential candidates for drug development. For instance, research has explored the use of difluorobenzenesulfonamide derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes [].

  • DFBS is an organosulfur compound belonging to the class of arylsulfonyl chlorides.
  • It is derived from 2,5-difluorobenzene by introducing a sulfonyl chloride group (SO2Cl) at the 1 position of the benzene ring [].
  • While not naturally occurring, DFBS finds use as a reagent for introducing the 2,5-difluorobenzenesulfonyl (DFS) group into other molecules in organic synthesis [].

Molecular Structure Analysis

  • DFBS has the molecular formula C6H3ClF2O2S.
  • Its structure features a benzene ring with fluorine atoms at positions 2 and 5. Attached to the benzene ring at position 1 is a sulfonyl chloride group (SO2Cl) [].
  • The presence of the electron-withdrawing fluorine atoms and the sulfonyl chloride group deactivates the benzene ring towards electrophilic aromatic substitution.

Chemical Reactions Analysis

  • DFBS is primarily used as a reagent in organic synthesis for the introduction of the 2,5-difluorobenzenesulfonyl (DFS) group. This can be achieved through various reactions, including:

    • Nucleophilic aromatic substitution (S_NAr)

      DFBS reacts with electron-rich aromatic compounds to form DFS-substituted products. For example, its reaction with phenol (C6H5OH) can be represented by the following equation []:

      C6H3ClF2O2S + C6H5OH -> C6H4F2O2SC6H4OH + HCl

    • Sulfonylation of amines and amides

      DFBS can react with amines (RNH2) or amides (RCONH2) to form DFS-sulfonamides (RSO2NHR) [].

  • Decomposition: Limited information exists on the specific decomposition pathways of DFBS. However, as a sulfonyl chloride, it is expected to decompose upon exposure to moisture, releasing hydrochloric acid (HCl) fumes [].


Physical And Chemical Properties Analysis

  • Melting point: 80-82 °C [].
  • Boiling point: 221 °C.
  • Density: 1.58 g/cm³.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide. Insoluble in water [].
  • Stability: Moisture sensitive. Decomposes upon contact with water [].

Mechanism of Action (Not Applicable)

Currently, there is no scientific research readily available on the specific mechanism of action of DFBS in any biological system.

  • DFBS is a corrosive and irritating compound.
  • Skin and eye contact can cause severe burns [].
  • Inhalation can irritate the respiratory tract.
  • DFBS reacts with water to release HCl fumes, which are toxic and corrosive [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DFBS [].
  • Avoid contact with skin, eyes, and clothing.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from moisture.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,5-Difluorobenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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